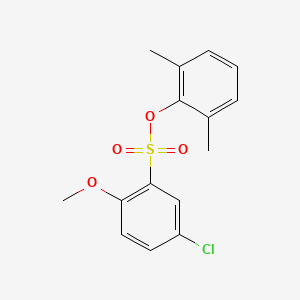
NoName
Übersicht
Beschreibung
NoName is a useful research compound. Its molecular formula is C25H22BN3O and its molecular weight is 391.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.1855925 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Geometric Deep Learning
Geometric Deep Learning is an area where non-Euclidean data structures are essential. Fields like computational social sciences, communications, brain imaging, genetics, and computer graphics frequently deal with geometric data. These applications often involve large, complex datasets, where deep neural networks are used for tasks like vision, language processing, and audio analysis (Bronstein et al., 2016).
Biomedical Research and NONO Protein
In biomedical research, the NONO protein, also known as p54(nrb), is significant. A study on NONO highlights its role in nuclear gene regulation and the overcoming of challenges in sample aggregation for research purposes. This protein is part of the DBHS protein family, playing a critical role in various regulatory functions within cells (Knott et al., 2016) (Knott et al., 2016).
Genetic Engineering Research
Genetic engineering technology is another application area. Non-patent citation analysis shows that science research, especially from the public sector, has a significant impact on technology development in this field. Most non-patent citations in genetic engineering are journal articles, indicating a strong link between academic research and practical technological advancements (Lo, 2009) (Lo, 2009).
Primate Models in Biomedical Research
Primate modelsmatter significantly in biomedical research. Their similarity to humans in physiology, neuroanatomy, and social complexity makes them essential for advancing knowledge in various medical and scientific fields. The use of nonhuman primates (NHPs) is a considered decision due to these similarities, and their role has been vital in numerous medical advancements (Phillips et al., 2014) (Phillips et al., 2014).
Morinda Citrifolia (Noni) in Traditional Medicine
Morinda citrifolia, commonly known as Noni, has a long history in folk remedies, particularly in Polynesian cultures. It is reported to have a wide range of therapeutic effects, including antibacterial, antiviral, and immune-enhancing properties. Research on Noni aims to validate these traditional claims and understand its medicinal value (Wang et al., 2002) (Wang et al., 2002).
Stem Cell Research and NONO Gene
Stem cell research involving the NONO gene is a key area of study. A NONO knockout human induced pluripotent stem cell line was created to study the pathogenic mechanisms related to NONO mutations. This research is crucial for understanding noncompaction cardiomyopathy and neurocyte dysfunction (Yi et al., 2020) (Yi et al., 2020).
Nonclinical Statistics in Drug Development
Nonclinical statistical applications are essential in the drug development process. They cover a range of studies including discovery, pharmacology, drug safety, and manufacturing controls. These statistical tools play a crucial role in decision making and improving the efficiency of drug development (Altan & Kolassa, 2019) (Altan & Kolassa, 2019).
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-2,2-diphenyl-3,5-diaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BN3O/c1-20-12-8-9-17-23(20)29-25(30)27-24-18-10-11-19-28(24)26(29,21-13-4-2-5-14-21)22-15-6-3-7-16-22/h2-19H,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMHUYFOEPXSMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N(C(=O)NC2=CC=CC=[N+]21)C3=CC=CC=C3C)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of NoName?
A1: Unfortunately, none of the provided research papers specify a unique chemical compound referred to as "this compound." The term appears in different contexts, such as a placeholder for an unnamed pesticide [] or a dam [, ]. Without a specific chemical structure associated with "this compound," providing molecular details is not possible.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-methylphenoxy)ethanamine](/img/structure/B5080738.png)


![Ethyl 4-[(2,4-dimethoxyphenyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B5080759.png)

![N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5080777.png)

![N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid](/img/structure/B5080787.png)
![3-nitro-5-[(2E)-3-(3-sulfophenyl)triaz-2-en-1-yl]benzoic acid](/img/structure/B5080802.png)
![5,6,6-trimethyl-N-(2-methylphenyl)-3-oxobicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B5080810.png)
![5-Acetyl-9,9-dimethyl-6-[5-(4-nitrophenyl)furan-2-yl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B5080814.png)

![4-isobutoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5080822.png)

